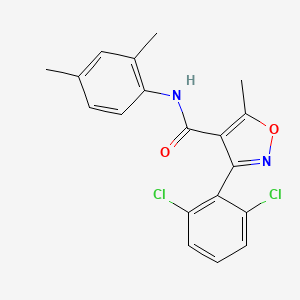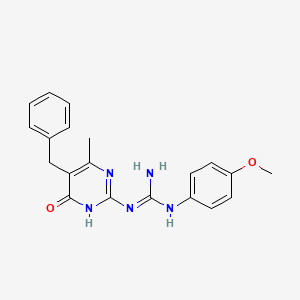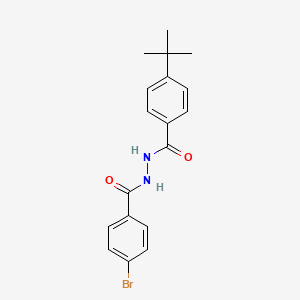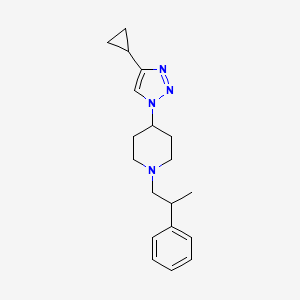
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPM belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
DCPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that DCPM inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell migration and invasion, thereby reducing the metastatic potential of cancer cells. DCPM has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects in the body. Studies have shown that DCPM can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. DCPM has also been shown to increase the levels of antioxidant enzymes in the body, leading to the reduction of oxidative stress. Additionally, DCPM has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DCPM has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. DCPM is also relatively easy to synthesize and can be obtained in high purity. However, DCPM has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration while conducting lab experiments.
未来方向
There are several future directions for the study of DCPM. One potential direction is the development of DCPM derivatives with improved pharmacological properties. Another direction is the investigation of the synergistic effects of DCPM with other anticancer drugs. Additionally, the potential use of DCPM in combination with immunotherapy for cancer treatment needs to be explored. Further studies are also needed to understand the mechanism of action of DCPM in neurodegenerative diseases and to develop DCPM-based therapies for these diseases.
合成方法
DCPM can be synthesized using various methods, including the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethylphenyl isocyanate followed by the reaction with methyl isoxazole-4-carboxylate. The reaction is carried out under controlled conditions, and the purity of the product is ensured using analytical techniques.
科学研究应用
DCPM has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory disorders. Studies have shown that DCPM has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCPM has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DCPM has been studied for its anti-inflammatory properties and can potentially be used in the treatment of inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-10-7-8-15(11(2)9-10)22-19(24)16-12(3)25-23-18(16)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBBLAGOHIFQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)

![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5977069.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)


![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)